Tebufenozide-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

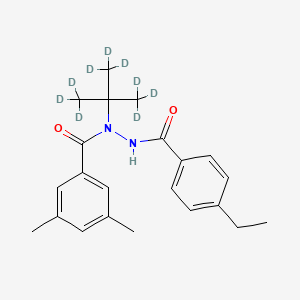

Tebufenozide-d9 is a deuterium-labeled analog of Tebufenozide, a nonsteroidal ecdysone agonist used primarily as an insecticide. Tebufenozide acts by mimicking the action of the molting hormone ecdysone, causing premature molting in larvae, which leads to their death. This compound is used in scientific research to study the pharmacokinetics and metabolic profiles of Tebufenozide due to the presence of deuterium, which can be traced more easily in analytical studies .

准备方法

The synthesis of Tebufenozide-d9 involves the incorporation of deuterium into the molecular structure of Tebufenozide. The general synthetic route includes the reaction of tert-butylhydrazine hydrochloride with the corresponding benzoyl chloride under Schotten-Baumann conditions. The presence of the bulky tert-butyl group on the hydrazine allows for regio-specific reactions. Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity .

化学反应分析

Tebufenozide-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

科学研究应用

Tebufenozide-d9 is widely used in scientific research for various applications:

Chemistry: It is used to study the reaction mechanisms and pathways of Tebufenozide.

Biology: Researchers use this compound to investigate its effects on insect physiology and development.

作用机制

Tebufenozide-d9 exerts its effects by acting as an agonist of the ecdysone receptor. It binds to the receptor sites of the molting hormone 20-hydroxyecdysone, causing premature and lethal molting in larvae. This interaction leads to the activation of genes involved in molting and development, ultimately resulting in the death of the insect .

相似化合物的比较

Tebufenozide-d9 is compared with other similar compounds such as:

Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties but different molecular structure.

Halofenozide: Known for its effectiveness against soil-dwelling insects.

生物活性

Tebufenozide-d9 is a stable isotope-labeled analog of tebufenozide, a nonsteroidal ecdysone agonist primarily used in pest control. This compound exhibits significant biological activity, particularly in its interactions with insect physiology and its potential applications in agriculture and pest management. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

Tebufenozide functions as an insect growth regulator (IGR) by mimicking the action of ecdysteroids, hormones that play a crucial role in insect development. It is particularly effective against lepidopteran pests, which include many agricultural nuisances such as caterpillars and moths. The compound's mechanism involves binding to ecdysone receptors (EcRs), leading to disrupted molting processes and ultimately affecting insect survival and reproduction.

- Ecdysone Receptor Agonism : this compound selectively binds to EcRs in insects, triggering physiological responses that mimic natural ecdysteroids. This binding results in premature molting or failure to molt, which can lead to death or inability to reproduce.

- Cytotoxic Effects : In addition to its role as an IGR, this compound has been shown to induce apoptosis (programmed cell death) in various cell lines, including HeLa cells and insect Tn5B1-4 cells .

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of this compound.

Case Studies

- Insecticidal Activity Against Lepidoptera : In a study evaluating the efficacy of tebufenozide against Spodoptera littoralis, various concentrations were tested. Results indicated that higher concentrations led to increased mortality rates among larvae, demonstrating its potential as a biopesticide in agricultural settings .

- Impact on Non-target Species : Research has also focused on the environmental impact of this compound. A study highlighted its presence in aquatic environments due to runoff from agricultural areas, raising concerns about its effects on non-target species and ecosystems .

- Resistance Management : this compound has been studied for its effectiveness against resistant strains of pests. For instance, it was found that certain resistant strains of Tribolium castaneum did not exhibit cross-resistance to this compound, suggesting its utility in integrated pest management strategies .

属性

IUPAC Name |

N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)/i4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPNKSZPJQQLRK-ASMGOKTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=CC=C(C=C2)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-86-0 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246815-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。